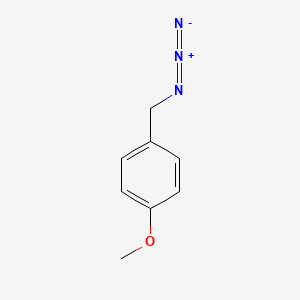

1-(Azidomethyl)-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKGGJYLHBHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448727 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-37-9 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Azidomethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-(azidomethyl)-4-methoxybenzene from 4-methoxybenzyl chloride. It includes a detailed experimental protocol, a summary of quantitative data, and a depiction of the reaction pathway. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this synthetic transformation.

Introduction

This compound, also known as 4-methoxybenzyl azide, is a valuable building block in organic synthesis. The presence of the azide functional group allows for its participation in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazoles. These triazole-containing compounds have diverse applications in medicinal chemistry and materials science. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where the chloride in 4-methoxybenzyl chloride is displaced by an azide ion.

Reaction Pathway

The synthesis of this compound from 4-methoxybenzyl chloride is a straightforward SN2 reaction. The azide anion, typically from sodium azide, acts as the nucleophile, attacking the benzylic carbon of 4-methoxybenzyl chloride and displacing the chloride leaving group.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar benzyl azides and is optimized for the preparation of this compound.[1][2]

Materials:

-

4-Methoxybenzyl chloride

-

Sodium azide (NaN3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water, deionized

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl chloride (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add sodium azide (2.0 - 2.5 eq.) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.[2]

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of this compound and analogous compounds.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methoxybenzyl chloride | 1.0 eq. | [2] |

| Sodium Azide | 2.0 - 2.5 eq. | [1][2] |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | Anhydrous | [1][2] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1][2] |

| Reaction Time | 12 - 24 hours | [2] |

| Product Yield | ||

| Yield (analogous reactions) | >90% | [3] |

| Characterization | ||

| 1H NMR (400 MHz, CDCl3) | δ 7.28 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 4.30 (s, 2H), 3.85 (s, 3H) | [3] |

| 13C NMR (100 MHz, CDCl3) | δ 159.8, 130.3, 127.4, 114.2, 55.4, 54.8 | [3] |

Safety Considerations

-

4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and can cause skin and eye burns.[4]

-

Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Avoid contact with acids, as this will generate highly toxic hydrazoic acid gas.

-

Organic azides should be handled with care as they are potentially explosive, especially when heated or subjected to shock. It is recommended to work on a small scale and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 4-methoxybenzyl chloride is a high-yielding and straightforward process. The provided protocol, based on established literature procedures, offers a reliable method for obtaining this versatile synthetic intermediate. The quantitative data and safety information included in this guide are intended to assist researchers in the successful and safe execution of this chemical transformation.

Experimental Workflow

References

An In-depth Technical Guide to 4-Methoxybenzyl Azide: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl azide, a versatile organic reagent, plays a significant role in modern chemical synthesis, particularly in the realm of bioconjugation and drug discovery. Its utility stems from the presence of the azide functional group, a key component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides a comprehensive overview of the chemical properties and stability of 4-methoxybenzyl azide, offering critical data and protocols for its safe and effective use in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-methoxybenzyl azide is fundamental to its application. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₉N₃O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | Information not available | |

| Melting Point | 70-71 °C | [1] |

| Boiling Point | 126 °C at 14 Torr | [1] |

| Density | 1.063 g/cm³ | [1] |

| Solubility | Soluble in various organic solvents. Quantitative data not readily available. |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxybenzyl group, the benzylic protons adjacent to the azide, and the methoxy protons. The aromatic protons would likely appear as two doublets in the aromatic region (δ 6.8-7.3 ppm) due to the para-substitution. The benzylic protons (CH₂) would be a singlet, typically in the range of δ 4.2-4.5 ppm. The methoxy group (CH₃) protons would present as a singlet around δ 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 114-160 ppm region, with the carbon attached to the methoxy group being the most deshielded. The benzylic carbon would appear around δ 50-55 ppm, and the methoxy carbon would be observed near δ 55 ppm.

IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum of 4-methoxybenzyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃), which typically appears in the range of 2100-2160 cm⁻¹. Other expected signals include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 163 would be expected. Common fragmentation patterns for benzyl azides involve the loss of dinitrogen (N₂), leading to a significant fragment ion at m/z 135 (M-28). Further fragmentation of the 4-methoxybenzyl cation could also be observed.

Stability and Reactivity

The stability of 4-methoxybenzyl azide is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

Organic azides are known to be thermally sensitive compounds and can decompose, sometimes explosively, upon heating. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 4-methoxybenzyl azide is not publicly available, it is crucial to handle this compound with care and avoid excessive heating. The decomposition of benzyl azides typically involves the extrusion of dinitrogen gas to form a highly reactive nitrene intermediate.

A logical workflow for assessing thermal stability is outlined below:

Photochemical Stability

Aryl azides are known to be photolabile and can decompose upon exposure to ultraviolet (UV) light. This process also generates a nitrene intermediate. For applications where light exposure is a factor, it is important to protect solutions of 4-methoxybenzyl azide from light. The photochemical decomposition pathway can be a consideration in designing experiments and purification procedures.

Chemical Stability and Compatibility

Organic azides can react with a variety of reagents. It is important to be aware of these potential incompatibilities to ensure safe handling and successful reactions.

-

Acids: Strong acids can protonate the azide group, potentially leading to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. Contact with strong acids should be avoided.

-

Reducing Agents: Azides can be reduced to the corresponding amines by various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation. This reactivity can be utilized for synthetic transformations but must be controlled.

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can lead to uncontrolled and potentially explosive reactions.

-

Heavy Metals: Contact with heavy metals or their salts can lead to the formation of heavy metal azides, which are often highly sensitive and explosive.

Experimental Protocols

Synthesis of 4-Methoxybenzyl Azide

A common method for the synthesis of 4-methoxybenzyl azide involves the nucleophilic substitution of 4-methoxybenzyl chloride or bromide with sodium azide.

Materials:

-

4-Methoxybenzyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

-

Dissolve 4-methoxybenzyl chloride in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium azide to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methoxybenzyl azide.

-

The crude product can be purified by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Methoxybenzyl azide is a common reagent for CuAAC reactions. The following is a general protocol for the reaction with a terminal alkyne.

Materials:

-

4-Methoxybenzyl azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

-

In a reaction vessel, dissolve 4-methoxybenzyl azide and the terminal alkyne in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

To the solution of the azide and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The reaction is often carried out at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.

Safety and Handling

Due to the potential hazards associated with organic azides, proper safety precautions must be taken when handling 4-methoxybenzyl azide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Avoid Heat, Friction, and Shock: Organic azides can be sensitive to heat, friction, and shock. Avoid grinding the solid material and protect it from impact.

-

Storage: Store 4-methoxybenzyl azide in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, oxidizing agents, reducing agents, and heavy metals.

-

Disposal: Dispose of any waste containing 4-methoxybenzyl azide according to institutional and local regulations for hazardous chemical waste.

Conclusion

4-Methoxybenzyl azide is a valuable reagent in organic synthesis, particularly for the construction of triazole-containing molecules via click chemistry. A thorough understanding of its chemical properties, stability, and reactivity is essential for its safe and effective application. This guide has provided a consolidated resource of available technical information to aid researchers, scientists, and drug development professionals in their work with this important compound. Further detailed experimental studies on its solubility, thermal decomposition, and toxicological profile would be beneficial to the scientific community.

References

An In-Depth Technical Guide to 1-(Azidomethyl)-4-methoxybenzene: Synthesis, Applications, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(azidomethyl)-4-methoxybenzene, a key building block in synthetic chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the formation of 1,2,3-triazoles. Furthermore, this guide delves into the significance of the resulting triazole compounds in drug discovery, with a specific focus on their role as inhibitors of critical signaling pathways implicated in cancer, such as the MAPK pathway. A detailed experimental protocol for the synthesis of a bioactive triazole derivative is presented, alongside a visualization of the targeted signaling pathway to provide a complete picture from synthesis to biological application.

Compound Identification and Properties

CAS Number: 70978-37-9

Synonyms:

-

4-Methoxybenzyl azide

-

4-(Azidomethyl)anisole

-

Benzene, 1-(azidomethyl)-4-methoxy-

Chemical Structure:

Spectral Analysis of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(azidomethyl)-4-methoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | 7.28 | Doublet | 8.6 | Ar-H (2H) |

| 6.95 | Doublet | 8.6 | Ar-H (2H) | |

| 4.30 | Singlet | - | -CH₂-N₃ (2H) | |

| 3.85 | Singlet | - | -OCH₃ (3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | 159.6 | - | - | Ar-C-OCH₃ |

| 129.8 | - | - | Ar-C-H | |

| 127.5 | - | - | Ar-C-CH₂ | |

| 114.2 | - | - | Ar-C-H | |

| 55.4 | - | - | -OCH₃ | |

| 54.7 | - | - | -CH₂-N₃ |

Data sourced from a convergent formal [4+2] cycloaddition study.[1]

Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2170 - 2080 | Strong |

| Symmetric stretch | ~1330 | Medium | |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂- and -CH₃) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1585 and 1500 - 1400 | Medium |

| Ether (Ar-O-CH₃) | Asymmetric C-O-C stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C stretch | 1075 - 1020 | Medium | |

| p-Disubstituted Benzene | C-H out-of-plane bend | 860 - 780 | Strong |

Expected ranges are based on established characteristic infrared absorption frequencies for organic functional groups.[2][3][4][5][6][7][8][9][10]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 164.0818 | 164.0828 |

Data obtained via Electrospray Ionization (ESI).[1]

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.

Procedure:

-

Sample Preparation: A small amount of this compound (a colorless liquid) is dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired at 100 MHz. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure for a Liquid Sample:

-

Sample Preparation: A drop of the neat liquid sample, this compound, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum: Aromatics [quimicaorganica.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Safe Handling of 4-Methoxybenzyl Azide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety precautions, handling procedures, and chemical properties of 4-methoxybenzyl azide (CAS RN: 70978-37-9). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this versatile chemical reagent responsibly and effectively in a laboratory setting.

Introduction

4-Methoxybenzyl azide is an organic azide that serves as a valuable building block in organic synthesis. It is particularly prominent in the field of bioconjugation and medicinal chemistry, primarily due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] This reaction's high efficiency and specificity make 4-methoxybenzyl azide a key component in the synthesis of a wide array of compounds, including novel therapeutic agents and agrochemicals.[1] However, like all organic azides, it possesses inherent risks that necessitate strict adherence to safety protocols.

Hazard Identification and Safety Precautions

Organic azides are energetic compounds and should be handled with care. The primary hazards associated with 4-methoxybenzyl azide include its potential for explosive decomposition under certain conditions (e.g., heat, shock) and its toxicity.

General Safety Information:

-

Explosion Hazard: Heating may cause an explosion.[2] It is crucial to avoid exposing the compound to high temperatures, friction, or shock.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] Accidental ingestion of azides can lead to symptoms such as breathlessness, rapid heart rate, nausea, vomiting, headache, and restlessness within minutes.[2]

-

Irritation: Causes skin and eye irritation.[2] Direct contact with the skin may lead to inflammation, and it can cause damage to the eyes.[2]

-

Incompatibility: Avoid contact with strong acids, and heavy metals, as this can lead to the formation of highly explosive compounds.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 4-methoxybenzyl azide. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile gloves are suitable for incidental contact. For tasks with a higher risk of splashing, consider double-gloving or using heavier-duty gloves.

-

Body Protection: A flame-resistant laboratory coat.

-

Respiratory Protection: When handling the solid form or when there is a risk of aerosolization, a dust mask (e.g., N95) or a respirator may be necessary, depending on the scale of the operation and ventilation conditions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-methoxybenzyl azide is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 70978-37-9 | [1][3][4][5] |

| Molecular Formula | C₈H₉N₃O | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| Appearance | Liquid or crystalline powder | [2][4] |

| Melting Point | 70-71 °C | [1][3] |

| Boiling Point | 126 °C at 14 Torr | [1][3] |

| Density | 1.063 g/cm³ | [1] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of 4-methoxybenzyl azide and ensuring a safe laboratory environment.

-

Handling:

-

All manipulations should be carried out in a well-ventilated chemical fume hood.[2]

-

Avoid the generation of dust if handling the solid form.[2]

-

Use non-metallic spatulas and equipment to prevent the formation of shock-sensitive metal azides.

-

Grounding and bonding should be used when transferring large quantities to prevent static discharge.

-

Avoid heating the compound unless it is in a dilute solution and behind a blast shield.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[4]

-

The recommended storage temperature is in a refrigerator.[4]

-

Keep the container tightly sealed to prevent contamination.

-

Store away from incompatible materials such as strong acids and oxidizing agents.[2]

-

First Aid Measures

In the event of exposure to 4-methoxybenzyl azide, the following first aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-methoxybenzyl azide and its application in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis of 4-Methoxybenzyl Azide from 4-Methoxybenzyl Bromide

This procedure is adapted from a general method for the synthesis of benzyl azides.[6]

Materials:

-

4-Methoxybenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl bromide (1.0 eq.) in DMSO.

-

Carefully add sodium azide (1.5 eq.) to the solution in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Slowly add water to the reaction mixture (note: this may be exothermic).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxybenzyl azide.

One-Pot Synthesis of a 1,2,3-Triazole via CuAAC Reaction

This protocol describes a one-pot procedure where 4-methoxybenzyl azide is generated in situ from 4-methoxybenzyl bromide and subsequently used in a click reaction with a terminal alkyne.[7]

Materials:

-

4-Methoxybenzyl bromide

-

Sodium azide (NaN₃)

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Cyrene™ (or other suitable solvent)

Procedure:

-

In a reaction vial, dissolve 4-methoxybenzyl bromide (1.15 mmol) and sodium azide (1.3 mmol) in Cyrene™ (2.5 mL).

-

Stir the mixture at 85 °C for 8 hours to form 4-methoxybenzyl azide in situ.

-

Cool the reaction mixture to 30 °C.

-

Add the terminal alkyne (1 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) to the reaction mixture.

-

Stir the reaction at 30 °C for 12 hours.

-

Upon completion, add cold water to precipitate the triazole product.

-

Filter the solid, wash with water, and dry to obtain the purified 1,2,3-triazole.

Visualizations

The following diagrams illustrate the synthesis and a common reaction workflow for 4-methoxybenzyl azide.

Caption: Workflow for the synthesis of 4-methoxybenzyl azide.

Caption: Workflow for a one-pot CuAAC reaction.

Conclusion

4-Methoxybenzyl azide is a valuable reagent in modern organic synthesis, particularly for the construction of complex molecules via click chemistry. However, its energetic nature and toxicity demand a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can safely and effectively utilize this compound to advance their scientific endeavors. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the manufacturer before commencing any work with 4-methoxybenzyl azide.

References

- 1. lookchem.com [lookchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 70978-37-9 | CAS DataBase [m.chemicalbook.com]

- 4. 1-(Azidomethyl)-4-methoxybenzene | 70978-37-9 [sigmaaldrich.com]

- 5. 4-Methoxybenzyl azide | 70978-37-9 [chemicalbook.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

The "Click" Advantage: An In-depth Technical Guide to Click Chemistry with 1-(Azidomethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a chemical philosophy introduced by K. Barry Sharpless in 2001 that emphasizes simplicity, high yields, and the use of reactions that are wide in scope and create only easily removable byproducts. This approach has revolutionized drug discovery, materials science, and bioconjugation by providing a powerful and reliable method for joining molecular building blocks. The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex molecules.[4][5][6]

The resulting 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding.[4] The CuAAC reaction is remarkably bioorthogonal, meaning the azide and alkyne functional groups are largely unreactive within complex biological systems, ensuring high specificity when used in bioconjugation.[7]

The Role of 1-(Azidomethyl)-4-methoxybenzene

This compound, also known as 4-methoxybenzyl azide, is a versatile reagent for click chemistry. The presence of the electron-donating methoxy group on the benzyl ring can influence the electronic properties of the azide, potentially affecting reaction kinetics. While extensive quantitative data for this specific azide is not as readily available in the literature as for the more common benzyl azide, its structural similarity allows for its seamless integration into established CuAAC protocols. The methoxy group can also serve as a handle for further functionalization or as a probe to study electronic effects in the resulting triazole products.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole by covalently linking a terminal alkyne and an azide.[4] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2]

Catalytic Cycle

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product and regenerate the copper(I) catalyst.

References

- 1. Click Organocatalysis: Acceleration of Azide-Alkyne Cycloadditions with Mutually Orthogonal Click Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioclone.net [bioclone.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

Role of the methoxy group in 1-(Azidomethyl)-4-methoxybenzene reactivity

An In-depth Technical Guide on the Role of the Methoxy Group in 1-(Azidomethyl)-4-methoxybenzene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as p-methoxybenzyl azide (PMB-azide), is a versatile chemical reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a benzyl azide moiety substituted with a para-methoxy group, makes it an important building block, particularly in the realm of "click chemistry".[1] This guide delves into the crucial role of the methoxy group in modulating the reactivity of PMB-azide, with a focus on its application in the synthesis of complex molecules for drug discovery and development.[2]

The methoxy substituent is prevalent in many natural products and, by extension, in numerous natural product-derived drugs.[2] Medicinal chemists frequently install this group to enhance ligand-target binding, improve physicochemical properties, and optimize ADME (absorption, distribution, metabolism, and excretion) parameters.[2] Understanding the electronic influence of the methoxy group on the reactivity of the azide functional group is paramount for designing efficient synthetic routes and novel therapeutic agents.

Electronic Effects of the Methoxy Group

The reactivity of the azido group in this compound is significantly influenced by the electronic properties of the para-substituent on the benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group. This is due to a combination of two effects:

-

Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. This resonance effect is dominant.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect. However, this effect is weaker than the resonance effect.

The net result is that the para-methoxy group increases the electron density of the benzylic system. This has important implications for the reactivity of the molecule in various reactions, most notably in 1,3-dipolar cycloadditions.

The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[3] It is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (hydrogen).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The substituent constant, σ, for a para-methoxy group (σₚ) is approximately -0.27, reflecting its electron-donating nature. A negative σ value signifies that the substituent increases the electron density at the reaction center compared to hydrogen.

Caption: Logical relationship of the Hammett Equation parameters.

Reactivity in 1,3-Dipolar Cycloaddition Reactions

The most prominent reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[4][5][6] This reaction typically involves the cycloaddition of an azide with an alkyne to form a stable 1,2,3-triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed variant of the Huisgen cycloaddition (CuAAC) is widely used due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions.[4][7] The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide.

The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rate. For the azide, the terminal nitrogen atom acts as a nucleophile. An electron-donating group like the para-methoxy group on the benzyl azide can increase the nucleophilicity of the azide, potentially accelerating the reaction. However, the effect can be complex and depends on the specific catalytic system and reaction conditions. For instance, in some CuAAC reactions with specific ligands, the electronic nature of the substituent on the alkyne has been shown to have a minimal effect on the reaction rate.[8]

References

- 1. lookchem.com [lookchem.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1-(Azidomethyl)-4-methoxybenzene: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 1-(azidomethyl)-4-methoxybenzene in common organic solvents, providing essential data and protocols for its effective use in research and drug development.

This technical guide provides a comprehensive overview of the solubility of this compound, a key reagent in organic synthesis, particularly in the realm of bioconjugation and click chemistry. An understanding of its solubility is critical for reaction setup, purification, and formulation in various research and development applications. This document outlines qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in different solvent systems.

Core Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 70978-37-9 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Physical Form | Liquid |

| Storage Temperature | Refrigerator (2-8 °C) |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and information from commercial suppliers provide valuable insights into its general solubility behavior.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| tert-Butyl methyl ether | Soluble (commercially available as a ~0.5 M solution)[1][2] |

Based on the principle of "like dissolves like," the presence of a polar methoxy group and a polarizable azide group, combined with a nonpolar benzene ring, suggests that this compound will exhibit a range of solubilities in common organic solvents. Its solubility is expected to be higher in moderately polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in a given organic solvent. This method can be adapted for quantitative analysis.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature, 25°C).

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, ethyl acetate, acetone, methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Small, sealable glass vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis (optional)

Procedure:

-

Solvent Addition: Into a series of labeled vials, add a precise volume (e.g., 1.0 mL) of each organic solvent to be tested.

-

Solute Addition: To each vial, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Equilibration: Securely cap the vials and place them in a constant temperature bath or shaker set to the desired temperature. Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation (Qualitative): After equilibration, visually inspect each vial for the presence of undissolved solute. If the compound has completely dissolved, it is considered soluble at that concentration.

-

Incremental Addition (Semi-Quantitative): For vials where the initial amount dissolved, continue to add small, accurately weighed increments of the solute, with agitation and equilibration after each addition, until undissolved solid remains. The total mass of solute added before saturation is reached provides a semi-quantitative measure of solubility.

-

Quantitative Analysis (Optional): For a precise measurement, carefully draw the supernatant from a saturated solution using a syringe and pass it through a syringe filter to remove any undissolved solids. Dilute a known volume of the filtered, saturated solution with a suitable solvent and analyze by a calibrated GC or HPLC method to determine the exact concentration of the dissolved solute.

Experimental Workflow and Logic

The process of determining the solubility of an organic compound follows a systematic approach, starting with simple qualitative tests and progressing to more rigorous quantitative analysis if required.

References

The Versatility of 1-(Azidomethyl)-4-methoxybenzene in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Key Building Block for Drug Discovery

Abstract

1-(Azidomethyl)-4-methoxybenzene has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its primary utility lies in its azido functional group, which readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the efficient and specific formation of stable 1,2,3-triazole linkages, a scaffold of significant interest in drug design due to its favorable physicochemical properties and ability to mimic peptide bonds. This technical guide provides a comprehensive overview of the synthesis, key applications, and future potential of this compound in the development of novel therapeutic agents.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a driving force in medicinal chemistry. A key strategy in this endeavor is the use of versatile building blocks that enable the rapid and efficient synthesis of diverse compound libraries for biological screening. This compound has gained prominence as such a scaffold, primarily due to its suitability for click chemistry. The resulting 1,2,3-triazole-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide will delve into the practical aspects of utilizing this compound in a medicinal chemistry context, providing detailed protocols and data to aid researchers in this field.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of a corresponding benzyl halide with an azide salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(Bromomethyl)-4-methoxybenzene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-(bromomethyl)-4-methoxybenzene (1 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents) at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 97% | [3] |

| Rf | 0.68 (n-hexane) | [3] |

Applications in Medicinal Chemistry via Click Chemistry

The primary application of this compound in drug discovery is its use in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for creating large and diverse libraries of potential drug candidates.[4]

General Workflow for Triazole Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a triazole-based drug candidate starting from this compound and its subsequent biological evaluation.

Workflow for Triazole Synthesis and Evaluation.

Case Study: Targeting Thymidylate Synthase for Anticancer Activity

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS is a well-established strategy in cancer chemotherapy.[2] Triazole-containing compounds have shown promise as TS inhibitors.[2]

Here, we propose the synthesis and evaluation of a hypothetical TS inhibitor derived from this compound.

3.2.1. Proposed Synthesis of a Triazole-based TS Inhibitor

Synthesis of a Hypothetical TS Inhibitor.

3.2.2. Mechanism of Action: Inhibition of Thymidylate Synthase

The synthesized triazole compound is hypothesized to bind to the active site of thymidylate synthase, preventing the binding of its natural substrate, deoxyuridine monophosphate (dUMP), and thereby inhibiting the synthesis of dTMP. This leads to a depletion of the thymidine pool, disrupting DNA replication and ultimately causing cell death in rapidly dividing cancer cells.

Inhibition of Thymidylate Synthase Pathway.

3.2.3. Quantitative Biological Data (Hypothetical)

Based on similar studies with triazole-based TS inhibitors, the hypothetical compound's activity could be assessed against various cancer cell lines.[2]

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 1.5 |

| HCT-116 (Colon Cancer) | 2.8 |

| HepG2 (Liver Cancer) | 1.9 |

Broader Applications and Future Perspectives

The utility of this compound extends beyond anticancer drug discovery. The 1,2,3-triazole scaffold has been incorporated into compounds with a wide array of biological activities.

-

Antimicrobial Agents: Triazole derivatives have shown potent activity against various bacterial and fungal strains.[2]

-

Antiviral Agents: The triazole ring is a key feature in several antiviral drugs.

-

Enzyme Inhibitors: Besides TS, triazoles have been shown to inhibit other enzymes, such as kinases and proteases.[5]

The modular nature of click chemistry allows for the rapid generation of diverse molecular architectures around the central triazole core. By varying the alkyne coupling partner, a vast chemical space can be explored, increasing the probability of identifying novel bioactive compounds. The continued development of new catalytic systems and bioorthogonal reactions will further expand the toolkit available to medicinal chemists, with this compound remaining a key player in these advancements.

Conclusion

This compound is a highly valuable and readily accessible building block in medicinal chemistry. Its application in click chemistry provides a robust and efficient method for the synthesis of 1,2,3-triazole-containing compounds. These triazole derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of anticancer and antimicrobial drug discovery. The straightforward synthesis of the parent azide, coupled with the versatility of the click reaction, ensures that this compound will continue to be a cornerstone reagent in the development of next-generation therapeutics.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Thermal Stability and Decomposition of 4-Methoxybenzyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-methoxybenzyl azide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information on the closely related benzyl azide and general principles of aryl azide thermolysis. It covers the anticipated decomposition pathway, potential hazards, and detailed protocols for analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that are crucial for the safe handling and application of this energetic material. This document is intended to serve as a valuable resource for professionals in research and drug development who work with or are considering the use of 4-methoxybenzyl azide.

Introduction

4-Methoxybenzyl azide is an organic azide that finds application in various synthetic procedures, including as a precursor in the formation of amine-containing compounds and in click chemistry reactions. As with many organic azides, a primary concern for its use, particularly on a larger scale, is its thermal stability. Organic azides are known to be energetic materials, capable of rapid and exothermic decomposition upon heating, which can pose a significant safety risk if not properly understood and managed.

The thermal decomposition of azides typically proceeds with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. The nature of the substituents on the organic moiety significantly influences the stability of the azide and the subsequent reactivity of the nitrene. In the case of 4-methoxybenzyl azide, the electron-donating methoxy group on the phenyl ring is expected to influence the electronic structure and, consequently, the thermal behavior of the molecule.

This guide aims to provide a thorough understanding of the thermal properties of 4-methoxybenzyl azide by examining available data on analogous compounds and outlining the standard methodologies for its characterization.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of 4-Methoxybenzyl Azide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxybenzyl Azide | C₈H₉N₃O | 163.18 | 70-71[1] | 126 (14 Torr)[1] |

| Benzyl Azide | C₇H₇N₃ | 133.15 | Not reported | 50 (1 Torr) |

| 4-Methoxybenzyloxycarbonyl azide | C₉H₉N₃O₃ | 207.19 | 30-32 | Not applicable |

Table 2: Comparative Thermal Decomposition Data of Representative Organic Azides

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition (ΔHdec, J/g) | Analytical Method |

| 4-Methoxybenzyl Azide | Data not available | Data not available | Data not available | |

| Benzyl Azide | ~342 (Pyrolysis) | - | - | Pyrolysis-Spectroscopy |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine | 159 | - | -1135 | DSC |

| Various Sulfonyl Azides | - | - | ~ -201 (kJ/mol) | DSC |

Note: The decomposition temperature for benzyl azide is from a gas-phase pyrolysis study and may not directly correlate with DSC or TGA onset temperatures.

Thermal Decomposition Pathway

The thermal decomposition of benzyl azides is generally understood to proceed through the formation of a nitrene intermediate. The following section outlines the proposed decomposition pathway for 4-methoxybenzyl azide, based on the established mechanism for benzyl azide.

Nitrogen Extrusion and Nitrene Formation

The initial and rate-determining step in the thermolysis of 4-methoxybenzyl azide is the cleavage of the N-N bond, leading to the extrusion of a molecule of dinitrogen (N₂) and the formation of the corresponding 4-methoxybenzylnitrene. This step is highly exothermic.

Rearrangement of the Nitrene Intermediate

The highly reactive singlet nitrene can undergo rapid rearrangement. For benzylnitrene, the primary rearrangement product is benzenemethanimine. It is anticipated that 4-methoxybenzylnitrene will follow a similar pathway to yield 4-methoxybenzenemethanimine.

Further Decomposition Products

At higher temperatures, the initial rearrangement products can undergo further fragmentation. In the pyrolysis of benzyl azide, hydrogen cyanide (HCN) and benzene have been identified as secondary decomposition products. It is plausible that the decomposition of 4-methoxybenzyl azide could lead to analogous fragments.

Caption: Proposed thermal decomposition pathway of 4-methoxybenzyl azide.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the thermal analysis of 4-methoxybenzyl azide using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These protocols are based on standard practices for energetic materials.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal stability and decomposition energetics of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the onset temperature, peak decomposition temperature, and enthalpy of decomposition (ΔHdec) of 4-methoxybenzyl azide.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

-

Hermetically sealed aluminum or gold-plated copper pans

-

Crimper for sealing pans

-

Analytical balance (microgram sensitivity)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

-

Sample Preparation: In a controlled environment (e.g., a fume hood with appropriate safety shielding), accurately weigh 0.5 - 2.0 mg of 4-methoxybenzyl azide into a sample pan.

-

Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, e.g., 30 °C.

-

Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is beyond the completion of the decomposition event, e.g., 400 °C.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of the exothermic decomposition peak by extrapolating the baseline and the leading edge of the peak.

-

Identify the temperature at the peak maximum.

-

Calculate the enthalpy of decomposition (ΔHdec) by integrating the area under the decomposition peak.

-

Caption: Experimental workflow for DSC analysis of 4-methoxybenzyl azide.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature range and to quantify mass loss events.

Objective: To determine the initial decomposition temperature and the mass loss profile of 4-methoxybenzyl azide.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

Sample pans (e.g., platinum or alumina)

-

Analytical balance (microgram sensitivity)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of 4-methoxybenzyl azide into a TGA sample pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace and balance with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of around 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where the decomposition is complete, e.g., 500 °C.

-

-

Data Analysis:

-

Plot the percentage of initial mass as a function of temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs.

-

Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Quantify the total mass loss associated with the decomposition event.

-

Safety Considerations

Working with 4-methoxybenzyl azide requires strict adherence to safety protocols due to its potential as an energetic material.

-

Handling: Always handle 4-methoxybenzyl azide in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid friction, impact, and electrostatic discharge.

-

Scale: Perform initial experiments on a small scale (milligrams) to assess its thermal sensitivity before scaling up.

-

Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and heavy metals, as these can catalyze decomposition.

-

Storage: Store 4-methoxybenzyl azide in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Disposal: Dispose of any residual 4-methoxybenzyl azide and contaminated materials in accordance with institutional and regulatory guidelines for hazardous waste.

Conclusion

While specific quantitative data for the thermal stability and decomposition of 4-methoxybenzyl azide are not currently available in the public domain, this guide provides a comprehensive framework for its safe handling and characterization. Based on the behavior of the parent compound, benzyl azide, the primary decomposition pathway is expected to involve the elimination of nitrogen gas and the formation of a nitrene intermediate. The presence of the electron-donating methoxy group may influence the decomposition temperature, and it is imperative that researchers conduct thorough thermal analysis using techniques such as DSC and TGA to determine the precise thermal properties of this compound before its use in any application. The detailed experimental protocols provided herein serve as a starting point for such investigations, emphasizing the critical importance of safety when working with energetic materials.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(Azidomethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1][2] This reaction, a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, facilitates the robust formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] The resulting triazole ring is chemically inert under many conditions, making it an ideal linker in drug discovery, bioconjugation, and materials science.[4]

1-(Azidomethyl)-4-methoxybenzene, also known as 4-methoxybenzyl azide, is a versatile organic azide. The methoxybenzyl group can be useful for modifying the electronic and solubility properties of the resulting triazole-containing molecule. Furthermore, it can serve as a protecting group that can be cleaved under specific conditions, offering further synthetic utility.

Applications in Research and Drug Development

The CuAAC reaction with this compound can be employed in a variety of applications, including:

-

Synthesis of Novel Compound Libraries: Rapidly generate diverse libraries of triazole-containing small molecules for high-throughput screening in drug discovery programs.

-

Bioconjugation: Link the 4-methoxybenzyl azide moiety to biomolecules such as peptides, proteins, or nucleic acids that have been functionalized with a terminal alkyne for labeling, tracking, or functional studies.

-

Development of Prodrugs and Targeted Therapies: The triazole linkage can connect a cytotoxic agent to a targeting ligand, with the 4-methoxybenzyl group potentially influencing the compound's pharmacokinetic properties.

-

Materials Science: Incorporate the resulting triazole into polymers or other materials to modify their properties.

Experimental Protocols

This section provides a detailed protocol for a typical small-scale CuAAC reaction between this compound and a generic terminal alkyne.

Materials:

-

This compound (Azide)

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent: A mixture of tert-butanol and water (1:1) is a common choice, but other solvents like DMSO, DMF, and various alcohols can also be used.[1]

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., 1:1 tert-butanol/water).

-

Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 - 0.3 equivalents). Following this, add an aqueous solution of copper(II) sulfate pentahydrate (0.01 - 0.05 equivalents).[1] A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes representative reaction conditions and yields for CuAAC reactions involving benzyl azide derivatives, which are structurally similar to this compound, with various alkynes. These data provide an indication of the expected efficiency of the protocol.

| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 6 | 95 |

| Benzyl Azide | 1-Ethynylcyclohexanol | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂ | 24 | 77 |

| Benzyl Azide | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | 1 | >95 |

| 4-Methoxybenzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | PEG-H₂O | 6 | 96 |

| Benzyl Azide | 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 12 | 91 |

Note: Yields and reaction times can vary depending on the specific substrates, catalyst loading, and reaction scale.

Visualizations

Caption: Experimental workflow for the CuAAC reaction.

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Methoxybenzyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This reaction relies on the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[4][5] These reactions are highly selective and can be performed under physiological conditions, making them ideal for applications such as live-cell imaging, bioconjugation, and drug delivery.[2][]

This document provides detailed application notes and protocols for the use of 4-methoxybenzyl azide in SPAAC reactions. While specific kinetic data for 4-methoxybenzyl azide in SPAAC is not extensively reported, data for the structurally similar benzyl azide is provided as a reasonable approximation. The electronic effect of the para-methoxy group is generally considered to have a minor influence on the reaction rate of the azide with strained alkynes compared to the dominant effect of the cyclooctyne's ring strain.

Applications of SPAAC in Research and Drug Development

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various fields:

-

Bioconjugation: SPAAC is extensively used to label proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents.[4][5]

-

Live-Cell Imaging: The bioorthogonal nature of SPAAC allows for the real-time visualization of biological processes within living cells and organisms.[2]

-

Drug Delivery and Development: This chemistry is instrumental in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.

-

Materials Science: SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and for the functionalization of surfaces.[6]

Quantitative Data: Reaction Kinetics

The rate of a SPAAC reaction is primarily dictated by the structure of the cyclooctyne. The following table summarizes the second-order rate constants for the reaction of benzyl azide (as a proxy for 4-methoxybenzyl azide) with various commonly used cyclooctynes.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Solvent |

| Dibenzocyclooctyne | DBCO / DIBAC | ~0.1 - 1.0 | Organic (co)solvents |

| Bicyclononyne | BCN | ~0.01 - 0.1 | Organic (co)solvents |

| Dibenzocyclooctynol | DIBO | ~0.3 | Methanol |

| Biarylazacyclooctynone | BARAC | ~3.5 | Acetonitrile/Water |

Note: Reaction rates are sensitive to solvent and temperature.[7][8]

Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol describes a general procedure for conjugating a 4-methoxybenzyl azide-modified molecule to a cyclooctyne-functionalized biomolecule (e.g., a protein).

Materials:

-

4-methoxybenzyl azide-modified molecule of interest

-

Cyclooctyne-functionalized biomolecule (e.g., DBCO-protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if necessary to dissolve the azide)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Shaker or rotator

Procedure:

-

Preparation of Reactants:

-

Dissolve the cyclooctyne-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).

-

Prepare a stock solution of the 4-methoxybenzyl azide-modified molecule in DMSO or an appropriate solvent. A concentration of 10-100 mM is typical.

-

-

Reaction Setup:

-

In a reaction vessel, combine the cyclooctyne-functionalized biomolecule solution with the 4-methoxybenzyl azide stock solution.

-

A 2- to 10-fold molar excess of the azide is typically used to ensure complete labeling of the biomolecule.

-

The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to minimize protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C with gentle shaking or rotation.

-

Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the cyclooctyne's reactivity.

-

-

Monitoring the Reaction (Optional):

-

The reaction progress can be monitored by techniques such as SDS-PAGE (if a significant mass change is expected), mass spectrometry, or UV-Vis spectroscopy if one of the components has a distinct absorbance profile.[9]

-

-

Purification of the Conjugate:

-

Remove the excess unreacted 4-methoxybenzyl azide and byproducts using a suitable purification method.

-

For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.

-

For smaller molecules, HPLC or other chromatographic techniques may be appropriate.

-

-

Characterization and Storage:

-

Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE, UV-Vis spectroscopy).

-

Store the purified conjugate under conditions that maintain the stability of the biomolecule (e.g., at 4°C or frozen at -20°C or -80°C).

-

Protocol for Monitoring SPAAC Kinetics by ¹H NMR

This protocol provides a method for determining the second-order rate constant of a SPAAC reaction between 4-methoxybenzyl azide and a cyclooctyne.

Materials:

-

4-methoxybenzyl azide

-

Cyclooctyne of interest

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of 4-methoxybenzyl azide, the cyclooctyne, and the internal standard in the chosen deuterated solvent.

-

In an NMR tube, combine the cyclooctyne solution with a known excess (e.g., 2-12 equivalents) of the 4-methoxybenzyl azide solution. Add the internal standard.[10]

-

The final concentrations should be accurately known.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum at time zero (t=0) and then at regular intervals. The temperature should be kept constant (e.g., 25°C).[10]

-

-

Data Analysis:

-

Integrate the signals corresponding to a disappearing proton on one of the starting materials and a newly appearing proton on the triazole product.

-

Compare these integrals to the integral of the internal standard to determine the concentration of the reactants and product at each time point.

-

Plot the data according to the second-order rate law to determine the rate constant (k).

-

Visualizations

Caption: General reaction scheme for SPAAC with 4-methoxybenzyl azide.

Caption: Experimental workflow for a typical SPAAC bioconjugation.

Potential for Cleavable Linker Applications

The 4-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis that can be cleaved under specific conditions, most notably oxidative cleavage. While its use as a cleavable linker directly within the final triazole product of a SPAAC reaction is not widely documented, it presents a potential avenue for creating stimulus-responsive bioconjugates. The cleavage of the PMB ether linkage would release the conjugated molecule. This could be advantageous in applications requiring the controlled release of a payload. Further research would be needed to explore the compatibility of PMB cleavage conditions with the stability of the biomolecule and the triazole linkage.

References

- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 2. vectorlabs.com [vectorlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]